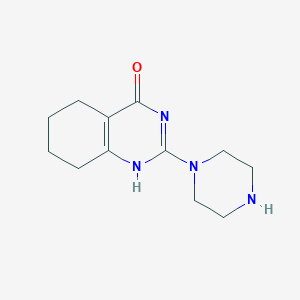
2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a lipid prodrug of rapamycin and its analogs. This compound is designed to enhance the bioavailability and therapeutic properties of rapamycin by promoting its transport to the lymphatic system. Rapamycin is a well-known immunosuppressant used primarily to prevent organ transplant rejection and to treat certain cancers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves the conjugation of rapamycin with lipid molecules to form a prodrug. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification or amidation reactions required to attach the lipid moiety to rapamycin .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for pharmaceutical use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the ester or amide bonds, potentially leading to the release of the parent rapamycin molecule.
Substitution: Nucleophilic substitution reactions can take place at specific sites on the lipid moiety, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .
科学研究应用
Chemistry: In chemistry, compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is used as a model compound to study the behavior of lipid prodrugs and their interactions with biological membranes.
Biology: In biological research, this compound is utilized to investigate the mechanisms of lymphatic transport and the role of lipid conjugation in enhancing drug delivery.
Medicine: Medically, the compound is explored for its potential to improve the therapeutic efficacy of rapamycin in treating diseases such as cancer and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is of interest for the development of new drug formulations that can achieve targeted delivery and controlled release of therapeutic agents .
作用机制
The mechanism of action of compound “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its transport to the lymphatic system, where it is hydrolyzed to release the active rapamycin molecule. Rapamycin then binds to the immunophilin FKBP-12, forming a complex that inhibits the protein phosphatase calcineurin. This inhibition prevents the activation of T-lymphocytes, thereby exerting its immunosuppressive effects .
相似化合物的比较
Tacrolimus: Another immunosuppressant that binds to FKBP-12 but has a different chemical structure.
Everolimus: A derivative of rapamycin with similar immunosuppressive properties but different pharmacokinetics.
Sirolimus: The parent compound of “2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one,” used widely in organ transplantation.
Uniqueness: Compound “this compound” is unique due to its lipid conjugation, which enhances its lymphatic transport and bioavailability compared to other similar compounds. This modification allows for more targeted delivery and potentially fewer side effects .
属性
IUPAC Name |
2-piperazin-1-yl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFASCOKOIGPQFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
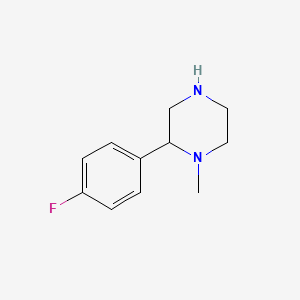
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B7843122.png)
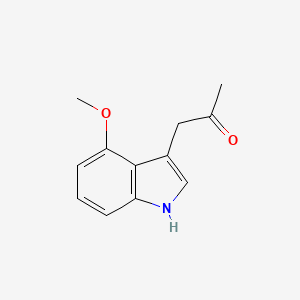
![3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid](/img/structure/B7843143.png)
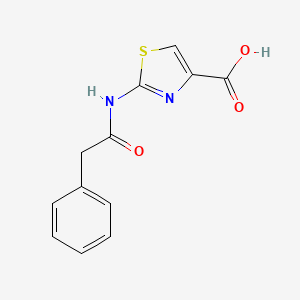
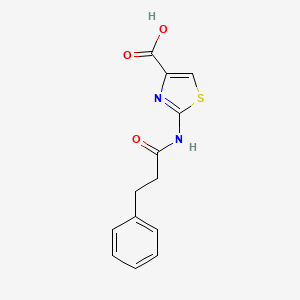
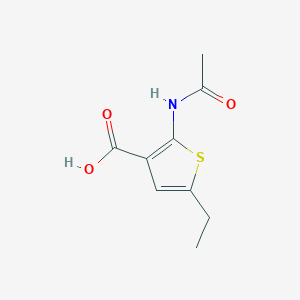
![5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7843176.png)
![3-(6-Chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B7843181.png)
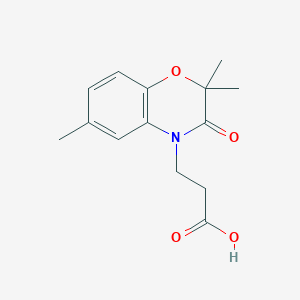
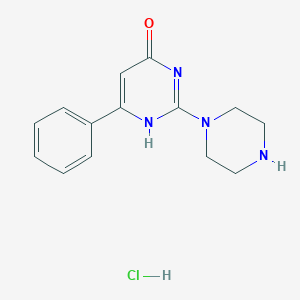
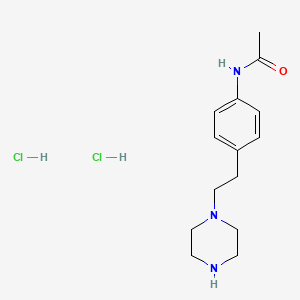
![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile](/img/structure/B7843226.png)
